molecular formula C3H6OS B1246155 (Methylthio)acetaldehyde CAS No. 23328-62-3

(Methylthio)acetaldehyde

Cat. No.: B1246155
CAS No.: 23328-62-3
M. Wt: 90.15 g/mol
InChI Key: NCNSBFDGXBKAKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: (Methylthio)acetaldehyde can be synthesized through various methods. One common approach involves the reaction of methylthiol with acetaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of 2-(methylthio)ethanol. This process involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions, including temperature, pressure, and concentration of reagents, are carefully controlled to maximize the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: (Methylthio)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: When subjected to oxidizing agents like potassium permanganate or hydrogen peroxide, this compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 2-(methylthio)ethanol.

    Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted thioethers.

Major Products Formed:

Scientific Research Applications

(Methylthio)acetaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of thioether-containing compounds.

    Biology: this compound is studied for its role in biological processes, including its involvement in the metabolism of sulfur-containing amino acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of flavors and fragrances due to its distinct odor profile.

Mechanism of Action

The mechanism of action of (Methylthio)acetaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in the metabolism of sulfur-containing compounds. The compound’s reactivity is largely influenced by the presence of the thioether group, which can undergo oxidation and reduction reactions, thereby modulating its biological activity .

Comparison with Similar Compounds

    2-(Methylthio)ethanol: Similar in structure but contains a hydroxyl group instead of an aldehyde group.

    2-(Methylthio)ethylamine: Contains an amine group instead of an aldehyde group.

    2-(Methylthio)acetic acid: Contains a carboxyl group instead of an aldehyde group.

Uniqueness: (Methylthio)acetaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This functional group allows it to participate in a wider range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-methylsulfanylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6OS/c1-5-3-2-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNSBFDGXBKAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066876
Record name Acetaldehyde, (methylthio)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 2-Methylthioacetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/526/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.045-1.055
Record name 2-Methylthioacetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/526/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

23328-62-3
Record name (Methylthio)acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23328-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylthioacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetaldehyde, 2-(methylthio)-
Source EPA Chemicals under the TSCA
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Record name Acetaldehyde, (methylthio)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (methylthio)acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.428
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Record name METHYLTHIOACETALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Record name (Methylthio)acetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031718
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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